Cas no 922573-47-5 (Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-)

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-, is a specialized organic compound featuring a benzothiazole core substituted with a methylthio group at the 4-position and a 4-methylbenzamide moiety at the 2-position. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The methylthio and benzamide functionalities enhance its potential as an intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures consistent reactivity, facilitating precise derivatization. The compound’s stability under standard conditions and compatibility with common organic solvents further support its utility in synthetic applications. Suitable for controlled laboratory use with proper handling protocols.
Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- structure
922573-47-5 structure
Product name:Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
CAS No:922573-47-5
MF:C16H14N2OS2
Molecular Weight:314.425160884857
CID:6621363
PubChem ID:7615161

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- 化学的及び物理的性質

名前と識別子

    • 922573-47-5
    • AKOS024674331
    • 4-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
    • F2730-0162
    • 4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
    • 4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
    • Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
    • インチ: 1S/C16H14N2OS2/c1-10-6-8-11(9-7-10)15(19)18-16-17-14-12(20-2)4-3-5-13(14)21-16/h3-9H,1-2H3,(H,17,18,19)
    • InChIKey: RHCIDQBVCVHBNV-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(SC)C=CC=C2S1)(=O)C1=CC=C(C)C=C1

計算された属性

  • 精确分子量: 314.05475542g/mol
  • 同位素质量: 314.05475542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 95.5Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 9.23±0.70(Predicted)

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2730-0162-15mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F2730-0162-20mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
20mg
$99.0 2023-11-21
Life Chemicals
F2730-0162-25mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
25mg
$109.0 2023-11-21
Life Chemicals
F2730-0162-20μmol
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F2730-0162-5mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F2730-0162-50mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
50mg
$160.0 2023-11-21
Life Chemicals
F2730-0162-10μmol
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F2730-0162-75mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
75mg
$208.0 2023-11-21
Life Chemicals
F2730-0162-5μmol
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F2730-0162-100mg
4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922573-47-5 90%+
100mg
$248.0 2023-11-21

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- 関連文献

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-に関する追加情報

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- (CAS No. 922573-47-5): A Comprehensive Overview

Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-, identified by its CAS number 922573-47-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a methylthio group on the benzothiazole moiety introduces unique electronic and steric properties, making it a promising candidate for various biological applications.

The structure of Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- encompasses a benzothiazole core, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole moiety is further modified by the introduction of a methylthio group at the 4-position and an amide group linked to the 2-position of the benzene ring. This specific arrangement imparts distinct chemical and biological properties, making it an intriguing subject for further investigation.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the benzothiazole scaffold. Benzothiazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of functional groups such as methylthio into these derivatives can significantly alter their biological activity, leading to novel mechanisms of action and enhanced efficacy.

One of the most compelling aspects of Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- is its potential as a scaffold for drug discovery. The amide group in benzamides is known to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This versatility makes them valuable in designing molecules with specific binding affinities and selectivity. Additionally, the presence of the methylthio group can influence the compound's solubility and metabolic stability, which are critical factors in drug development.

Recent studies have highlighted the importance of benzothiazole derivatives in addressing unmet medical needs. For instance, research has demonstrated that certain benzothiazole-based compounds can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX-5. The unique structural features of Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- suggest that it may exhibit similar properties, making it a potential lead compound for developing novel anti-inflammatory agents.

The synthesis of Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the methylthio group at the 4-position of the benzothiazole ring is particularly challenging due to its sensitivity to oxidation and other environmental factors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In terms of biological evaluation, preliminary studies on Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- have shown promising results in vitro. The compound has demonstrated inhibitory activity against several target enzymes relevant to inflammation and cancer progression. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its intended targets.

The pharmacokinetic profile of Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- is another critical aspect that needs to be thoroughly investigated. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to assess its potential as a drug candidate. In vitro assays using human liver microsomes and cell culture models have been utilized to study its metabolic stability and potential interactions with cytochrome P450 enzymes.

The future directions for research on Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- include both in vivo studies and clinical trials. Animal models will provide insights into its efficacy and safety profiles across different disease settings. If preclinical data remain positive, human clinical trials could be initiated to evaluate its therapeutic potential in patients with relevant conditions.

In conclusion, Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]- (CAS No. 922573-47-5) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. Its potential as a lead compound for developing novel therapeutic agents underscores the importance of continued investigation into this class of compounds. As our understanding of molecular interactions evolves, compounds like this one will play an increasingly vital role in addressing complex medical challenges.

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